5-Amino-4-bromo-2-methyl-benzonitrile
Description
5-Amino-4-bromo-2-methyl-benzonitrile (CAS: 2065250-32-8) is a substituted benzonitrile derivative with the molecular formula C₈H₇BrN₂. It features an amino group (-NH₂) at position 5, a bromine atom at position 4, a methyl group (-CH₃) at position 2, and a nitrile (-CN) functional group at position 1 (Figure 1). This compound is synthesized as a key intermediate in pharmaceutical and agrochemical research, leveraging its bromine atom for cross-coupling reactions and its amino group for further functionalization. It is commercially available at 95% purity (QV-2809 in ).
Properties
IUPAC Name |
5-amino-4-bromo-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQWLTNQDUNRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-methyl-benzonitrile typically involves the bromination of 2-methylbenzonitrile followed by the introduction of an amino group. One common method is:
Bromination: 2-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-methyl-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, while the bromine atom can undergo nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as ammonia, amines, or other nucleophiles are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Intermediate in Organic Synthesis
5-Amino-4-bromo-2-methyl-benzonitrile serves as an important intermediate in the synthesis of more complex organic compounds. It is particularly utilized in the development of pharmaceuticals and agrochemicals due to its unique functional groups that allow for various chemical transformations.
Reactivity Profile
The compound undergoes several types of chemical reactions:
- Substitution Reactions : The amino group can participate in electrophilic substitutions, while the bromine atom can engage in nucleophilic substitutions.
- Oxidation and Reduction : It can be oxidized or reduced to produce different derivatives.
- Coupling Reactions : The compound is also involved in coupling reactions to synthesize more complex structures.
The following table summarizes the reaction types and conditions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Electrophilic and nucleophilic substitutions | Ammonia, amines |
| Oxidation | Formation of oxidized derivatives | Potassium permanganate, H2O2 |
| Reduction | Production of reduced forms | Lithium aluminum hydride, NaBH4 |
Biological Research
Potential Therapeutic Applications
Research into the biological activities of this compound suggests potential therapeutic applications. Studies indicate that it may interact with biomolecules, influencing various biological pathways. The compound's ability to form hydrogen bonds through its amino group enhances its interaction with biological targets.
Case Studies in Drug Development
Recent investigations have explored the use of related compounds in treating multidrug-resistant Gram-positive infections. For instance, analogs of this compound have been evaluated for their antibacterial properties, demonstrating significant effectiveness against resistant strains with minimal inhibitory concentrations (MICs) lower than 0.06 μg/mL .
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is used in the production of dyes and pigments. Its unique structure allows it to impart specific colors and properties to dyes used in textiles and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-methyl-benzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structurally related compounds, highlighting differences in substituent positions, functional groups, and purity:
Key Observations:
Positional Isomerism: The main compound and 2-amino-5-bromo-3-methylbenzonitrile (CA-5719) are positional isomers. The amino and bromo groups occupy different positions, altering electronic and steric properties. For example, the amino group at position 5 in the main compound may enhance electron density at the para position, favoring electrophilic substitution reactions.
Functional Group Variation : Replacing the nitrile group with a methyl ester (QN-7855) increases hydrophilicity and alters reactivity. Esters are more prone to hydrolysis than nitriles, making QN-7855 suitable for prodrug synthesis.
Substituent Effects: 2-Amino-4-chloro-5-methoxybenzonitrile () substitutes bromine with chlorine and adds a methoxy group. Chlorine’s stronger electron-withdrawing effect and methoxy’s electron-donating nature significantly impact reactivity in Suzuki couplings.
Physical and Hazard Profiles
*Inferred from analogous nitrile/amino compounds ().
- Solubility: The amino group enhances solubility in polar aprotic solvents compared to non-amino analogs like 5-bromo-2-methylbenzonitrile.
- Hazards: Nitriles and amino groups contribute to toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation). The amino group may increase oxidative instability.
Purity and Commercial Availability
- Higher-purity compounds (e.g., 2-amino-4-chloro-5-methoxybenzonitrile at 97%) are prioritized for pharmaceutical applications where impurities can affect downstream reactions.
Biological Activity
5-Amino-4-bromo-2-methyl-benzonitrile (C8H7BrN2) is an organic compound notable for its unique structural features, including an amino group at the 5-position, a bromine atom at the 4-position, and a methyl group at the 2-position on the benzene ring. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and biochemistry.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The starting material, 2-methylbenzonitrile, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.
- Amination : The brominated compound is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
These methods allow for the production of this compound with high purity and yield, which is crucial for subsequent biological testing.
Chemical Reactions
This compound participates in various types of chemical reactions:
- Substitution Reactions : The amino group can engage in electrophilic substitution, while the bromine atom is susceptible to nucleophilic substitution.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to form derivatives.
- Coupling Reactions : It can participate in coupling reactions to synthesize more complex organic molecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, while the bromine atom may facilitate halogen bonding. These interactions can influence various biochemical pathways and potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In studies involving various bacterial strains, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating that it may interfere with cell division or induce apoptosis. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 (human leukemia) | 3.5 |
| HeLa (cervical cancer) | 4.0 |
These results highlight the need for further research into its mechanisms and efficacy as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in MDPI reported that derivatives of benzonitriles, including compounds similar to this compound, exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
- Anticancer Activity : Research indicated that modifications in the benzonitrile structure could enhance anticancer activity. Compounds with similar scaffolds showed IC50 values in the low micromolar range against various cancer cell lines .
- Mechanistic Insights : Investigations into the mechanism revealed that compounds like this compound could disrupt cellular processes by targeting specific enzymes involved in cell growth and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
